![molecular formula C28H32FN3O3 B11050567 1-Benzyl-3-[1'-(4-fluorobenzoyl)-4,4'-bipiperidin-1-YL]pyrrolidine-2,5-dione](/img/structure/B11050567.png)
1-Benzyl-3-[1'-(4-fluorobenzoyl)-4,4'-bipiperidin-1-YL]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-[1’-(4-fluorobenzoyl)-4,4’-bipiperidin-1-YL]pyrrolidine-2,5-dione is a complex organic compound with a molecular formula of C28H26FN3O3. This compound is part of the pyrrolidine-2,5-dione family, which is known for its versatile applications in medicinal chemistry and drug discovery .
Métodos De Preparación
The synthesis of 1-Benzyl-3-[1’-(4-fluorobenzoyl)-4,4’-bipiperidin-1-YL]pyrrolidine-2,5-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include benzyl chloride, 4-fluorobenzoyl chloride, and various catalysts to facilitate the reaction . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
1-Benzyl-3-[1’-(4-fluorobenzoyl)-4,4’-bipiperidin-1-YL]pyrrolidine-2,5-dione undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorobenzoyl groups using reagents like sodium hydride or sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-3-[1’-(4-fluorobenzoyl)-4,4’-bipiperidin-1-YL]pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-[1’-(4-fluorobenzoyl)-4,4’-bipiperidin-1-YL]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Benzyl-3-[1’-(4-fluorobenzoyl)-4,4’-bipiperidin-1-YL]pyrrolidine-2,5-dione can be compared with other similar compounds in the pyrrolidine-2,5-dione family:
1-Benzyl-3-(4-fluorophenylamino)-pyrrolidine-2,5-dione: Similar in structure but with different substituents, leading to variations in biological activity.
1-Benzyl-3-pyrrolidinol: A related compound with a hydroxyl group, used as a calcium antagonist.
1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene): Another derivative with distinct functional groups, affecting its chemical properties and applications.
These comparisons highlight the uniqueness of 1-Benzyl-3-[1’-(4-fluorobenzoyl)-4,4’-bipiperidin-1-YL]pyrrolidine-2,5-dione in terms of its specific substituents and resulting biological activities.
Propiedades
Fórmula molecular |
C28H32FN3O3 |
|---|---|
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
1-benzyl-3-[4-[1-(4-fluorobenzoyl)piperidin-4-yl]piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C28H32FN3O3/c29-24-8-6-23(7-9-24)27(34)31-16-12-22(13-17-31)21-10-14-30(15-11-21)25-18-26(33)32(28(25)35)19-20-4-2-1-3-5-20/h1-9,21-22,25H,10-19H2 |
Clave InChI |
HWUBTXFEGSIJDM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C4CC(=O)N(C4=O)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[4-Fluoro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane](/img/structure/B11050502.png)
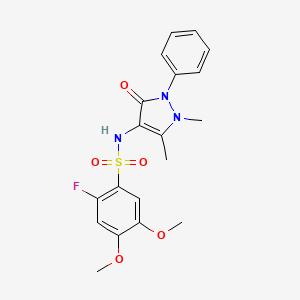
![1,4-dimethyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11050510.png)
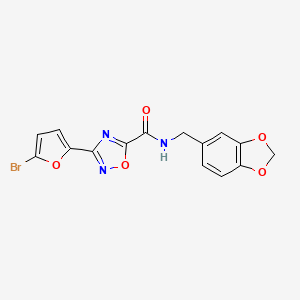
![2-Quinolinecarboxamide, N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B11050533.png)
![methyl 3-(3-bromo-4-fluorophenyl)-3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11050537.png)
![3-(3-bromo-4,5-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11050540.png)
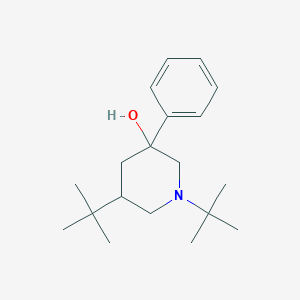
![2-{Acetyl[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate](/img/structure/B11050549.png)
![9-[(Acetyloxy)imino]-1-methyl-4-oxo-1H-naphtho[2,3-D][1,2,3]triazol-2-ium-2(4H)-olate](/img/structure/B11050552.png)
![3-(Prop-2-en-1-yl)-1-[(trimethylpyrazol-4-yl)methyl]thiourea](/img/structure/B11050556.png)
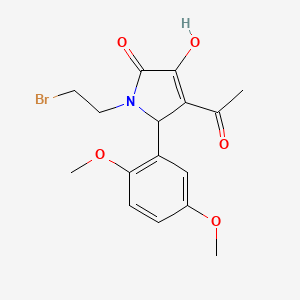
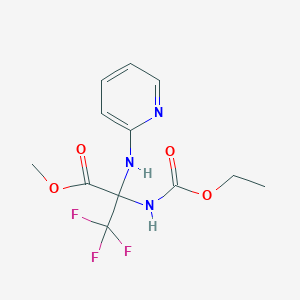
![[1,2,4]Triazolo[1,5-b]pyridazin-8-amine, 6-methyl-N-(3-pyridinylmethyl)-](/img/structure/B11050572.png)